(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
説明
特性
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-13-8-9-15-16(11-13)25-18(20(15)2)19-17(21)12-6-5-7-14(10-12)26(3,22)23/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFCUAVKJKPBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
The compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, affecting various cellular functions.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to bronchodilation and exert non-steroidal anti-inflammatory effects . These effects are particularly beneficial in the treatment of conditions like chronic obstructive pulmonary disease (COPD).
Pharmacokinetics
The compound is delivered directly to the lungs through a standard jet nebulizer, which suggests that it is likely to have good bioavailability in the target organ.
Result of Action
The dual inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and anti-inflammatory effects. This can help alleviate symptoms in conditions like COPD, where airway obstruction and inflammation are major issues.
生物活性
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may contribute to its efficacy in various biological applications, particularly in cancer therapy and antimicrobial activities.
Structural Characteristics
The compound consists of several key structural elements:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is known for its diverse biological activities.
- Benzamide Moiety : This component enhances the compound's ability to interact with biological targets.
- Ethoxy and Methylsulfonyl Substituents : These groups may influence the compound's solubility, stability, and interaction with biological systems.
Molecular Structure
The molecular formula for this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives in targeting various cancer pathways. Compounds similar to (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide have shown promising results in inhibiting tumor growth through mechanisms such as:
- EGFR Inhibition : The compound's structural similarity to known EGFR inhibitors suggests it may also inhibit this pathway, which is crucial in many cancers.
- BRAF V600E Inhibition : Similar thiazole derivatives have demonstrated effective inhibition of BRAF V600E, a common mutation in melanoma and other cancers.
In a comparative study, derivatives with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 37 nM to 86 nM against various human cancer cell lines, indicating significant antiproliferative activity .
Antimicrobial Activity
Thiazole derivatives have been documented for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds were reported as low as 50 μg/mL against various microorganisms, suggesting robust antibacterial and antifungal activities .
The proposed mechanisms through which (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide exerts its biological effects include:
- Enzyme Inhibition : The thiazole moiety can interact with specific enzymes involved in cancer progression or microbial metabolism.
- Signal Transduction Modulation : The compound may alter signaling pathways that are critical for cell proliferation and survival.
Case Study 1: Antiproliferative Activity
In an experimental study, a series of thiazole-based compounds were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that compounds with similar structural features to (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide exhibited significant growth inhibition, with some achieving comparable potency to established anticancer drugs like erlotinib .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of thiazole derivatives. The study revealed that certain derivatives had broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The results underscored the importance of structural modifications in enhancing biological activity .
類似化合物との比較
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substituents on the benzothiazole ring, alkyl/aryl groups at position 3, and functional groups on the benzamide moiety. Below is a comparative analysis:
Table 1: Substituent Effects and Molecular Properties
Key Observations:
- Substituent Position 6 : The target compound’s 6-ethoxy group balances hydrophilicity and steric bulk, contrasting with the polar 6-acetamido or electron-withdrawing 6-fluoro groups. The 6-methylsulfonyl in enhances solubility but may reduce membrane permeability.
- Position 3 Modifications : A 3-methyl group (target) offers steric simplicity compared to 3-propargyl or 3-(2-ethoxyethyl) , which introduce conformational flexibility or reactivity (e.g., propargyl for click chemistry).
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | +25% vs. RT |
| mCPBA Equivalents | 1.1–1.3 eq | Maximizes iodine(III) intermediate |
| Solvent (DCE:TFE) | 1:1 | Balances solubility and reactivity |
| Reaction Time | 16 hours | Completes cyclization |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Structural Insight |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.7 (s, 1H, imine) | Confirms (E)-configuration |
| HRMS (ESI+) | [M+H]⁺ = 443.1234 | <2 ppm error |
| IR (KBr) | 1345 cm⁻¹ (S=O) | Sulfonyl group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
